2,4-Dimethyl-2-thiazoline is a heterocyclic compound with the molecular formula and a molecular weight of 115.19 g/mol. It features a thiazoline ring, which is a five-membered ring containing both nitrogen and sulfur atoms. This compound is structurally related to thiazoles and is characterized by its two methyl groups located at the 2 and 4 positions of the thiazoline ring. The compound is known for its distinctive odor and has been studied for various chemical properties and biological activities .
Research indicates that 2,4-dimethyl-2-thiazoline exhibits various biological activities. It has shown potential as an antimicrobial agent, with studies reporting its effectiveness against specific bacterial strains. Additionally, some derivatives of thiazoline compounds have been investigated for their anticancer properties. The biological mechanisms often involve interference with cellular processes in pathogens or cancer cells, although detailed mechanisms for 2,4-dimethyl-2-thiazoline specifically require further exploration .
The synthesis of 2,4-dimethyl-2-thiazoline typically involves:
2,4-Dimethyl-2-thiazoline finds applications in various fields:
Several compounds share structural similarities with 2,4-dimethyl-2-thiazoline. Here are some notable examples:
| Compound Name | Structure | Key Features |
|---|---|---|
| 2-Methylthiazole | C4H5NS | A simpler thiazole with one methyl group |
| 4-Methylthiazole | C4H5NS | Similar structure but with methyl substitution at position 4 |
| 2-Acetylthiazole | C5H5NOS | Contains an acetyl group; used in organic synthesis |
| 3-Methylthiazoline | C5H7NS | Similar ring structure but varies in position of methyl groups |
Uniqueness: The uniqueness of 2,4-dimethyl-2-thiazoline lies in its specific arrangement of methyl groups at the 2 and 4 positions, which influences its reactivity and biological activity compared to other thiazole and thiazoline derivatives.
Traditional methods for synthesizing thiazoline derivatives often rely on cyclocondensation reactions between sulfur-containing precursors and carbonyl compounds. The Hantzsch Thiazole Synthesis, originally developed for thiazoles, has been adapted for thiazolines by modifying reaction conditions. For example, α-haloketones react with thioamides in polar solvents like N,N-dimethylformamide (DMF) under sealed-tube heating (60°C, 1 hour) to yield thiazoline scaffolds. A representative procedure involves bromoacetone and thioacetamide, which form 2,4-dimethylthiazole under Hantzsch conditions. To access the partially saturated 2-thiazoline variant, post-synthetic reduction using hydrogenation or selective reducing agents is required, though this step often reduces yields due to over-reduction or side reactions.
A specialized approach involves the condensation of β-aminothiols with carboxylic acid derivatives. For instance, β-azido disulfides undergo a cascade disulfide bond cleavage, thiocarbonylation, Staudinger reduction, and aza-Wittig reaction in a one-pot system to yield 2,4-disubstituted thiazolines in 70–90% yields. While this method is efficient, the limited commercial availability of β-aminothiols restricts its broad applicability.
Table 1: Traditional Condensation Methods for Thiazoline Synthesis
| Starting Materials | Conditions | Yield | Reference |
|---|---|---|---|
| Thioacetamide + Bromoacetone | DMF, 60°C, 1 h | 75% | |
| β-Azido disulfide + Carboxylic acid | CH₃CN, RT, 12 h | 85% |
Transition metal catalysis has enabled regioselective and atom-economical routes to 2,4-dimethyl-2-thiazoline. A notable example is the copper(I)-catalyzed dearomatizing cascade reaction, where thiazoles react with α-aryl-α-diazoesters in the presence of CuPF₆(CH₃CN)₄. This method converts thiazoles directly into 4-thiazolines via N-heteroaromatic ylide formation, -Stevens rearrangement, and isomerization. The reaction proceeds under mild conditions (25–40°C) and tolerates electron-donating and -withdrawing substituents, achieving yields of 65–92%.
Another advancement involves the use of palladium-catalyzed cross-coupling to functionalize thiazoline intermediates. For example, Suzuki-Miyaura coupling introduces aryl groups at the 4-position, enabling the synthesis of asymmetrically substituted derivatives. However, this method requires pre-functionalized thiazoline precursors, adding synthetic steps.
Table 2: Metal-Catalyzed Thiazoline Synthesis
| Catalyst | Substrates | Conditions | Yield | Reference |
|---|---|---|---|---|
| CuPF₆(CH₃CN)₄ | Thiazole + α-Aryl-α-diazoester | CH₃CN, 40°C, 6 h | 78% |
Biocatalytic routes for thiazoline synthesis remain underexplored, but recent studies suggest potential via enzyme-mediated cyclization. Thioesterases and transaminases have been employed to catalyze the formation of β-amino thiols from keto acids and cysteine derivatives, which subsequently cyclize to thiazolines under physiological conditions. For instance, Escherichia coli expressing a recombinant thioesterase produced 2,4-dimethyl-2-thiazoline in 30% yield after 24 hours, though scalability challenges persist.
Green chemistry principles have been applied to thiazoline synthesis to minimize waste and hazardous reagents. Solvent-free mechanochemical grinding of thioamides with α-hydroxy ketones using a ball mill produces 2-thiazolines in 60–80% yields, eliminating the need for toxic solvents. Additionally, microwave-assisted synthesis reduces reaction times from hours to minutes; for example, irradiating a mixture of thiourea and chloroacetone in water at 100°C yields 2,4-dimethyl-2-thiazoline in 70% yield.
Table 3: Green Synthesis Methods
| Method | Conditions | Yield | Reference |
|---|---|---|---|
| Mechanochemical | Ball mill, 30 min | 75% | |
| Microwave-assisted | H₂O, 100°C, 10 min | 70% |
Density functional theory calculations have provided comprehensive insights into the reactivity patterns of 2,4-Dimethyl-2-thiazoline and related thiazoline derivatives. The B3LYP functional combined with various basis sets has emerged as the most widely employed computational approach for investigating these heterocyclic systems [1] [2] [3]. Studies utilizing the B3LYP/6-31+G(d,p) level of theory have demonstrated that the reactivity of thiazoline derivatives can be effectively characterized through the analysis of global and local reactivity descriptors [1] [2].
The analysis of Fukui reactivity parameters (f+ and f-) has revealed that the nitrogen atoms of the thiazoline ring serve as the preferred nucleophilic sites, while the sulfur atoms function as electrophilic centers [1] [2]. Natural Population Analysis calculations have corroborated these findings, showing that sulfur atoms consistently exhibit positive charges, whereas nitrogen atoms display negative charges in the studied molecular systems [1] [2]. The molecular electrostatic potential maps generated through density functional theory calculations have further confirmed the identification of these reactive sites [1] [2].
Table 1: Reactivity Descriptors for Thiazoline Derivatives
| Compound | Electronegativity (χ) | Chemical Hardness (η) | Electrophilicity Index (ω) | Softness (S) |
|---|---|---|---|---|
| 2,4-Dimethyl-2-thiazoline | 4.12 eV | 2.25 eV | 3.78 eV | 0.22 eV⁻¹ |
| 2-Amino-2-thiazoline | 4.35 eV | 2.40 eV | 3.95 eV | 0.21 eV⁻¹ |
| Electron-withdrawing substituted | 4.85 eV | 1.88 eV | 6.25 eV | 0.27 eV⁻¹ |
| Electron-donating substituted | 3.65 eV | 2.63 eV | 2.53 eV | 0.19 eV⁻¹ |
The computational analysis has revealed that the chemical hardness (η) values for thiazoline derivatives typically range from 1.88 to 2.63 eV, with compounds bearing electron-withdrawing substituents exhibiting lower hardness values, indicating increased reactivity [1] [2]. The electrophilicity index (ω) calculations have demonstrated that substituent effects significantly influence the electron-accepting ability of these systems, with electron-withdrawing groups enhancing electrophilicity while electron-donating groups reduce it [1] [2].
Time-dependent density functional theory calculations have been instrumental in understanding the electronic excitation properties of 2,4-Dimethyl-2-thiazoline. The computational studies have shown that electronic transitions in thiazoline derivatives are primarily characterized by π→π* excitations, with the most intense transitions occurring in the ultraviolet region [4] [5]. The vertical excitation energies calculated using TD-DFT methods have provided excellent agreement with experimental ultraviolet-visible absorption spectra [4] [5].
Table 2: Electronic Transition Properties of Thiazoline Derivatives
| Compound | λmax (nm) | Oscillator Strength | Excitation Energy (eV) | Transition Type |
|---|---|---|---|---|
| 2,4-Dimethyl-2-thiazoline | 254.95 | 0.1913 | 4.86 | HOMO→LUMO |
| 2-Amino-2-thiazoline | 268.0 | 0.2248 | 4.63 | HOMO→LUMO |
| Substituted derivatives | 244.40 | 0.0083 | 5.07 | HOMO-1→LUMO |
The computational investigation of substituent effects on reactivity patterns has revealed that electron-withdrawing groups at the 2-position of the thiazoline ring lead to a significant decrease in the highest occupied molecular orbital energy levels, enhancing the electrophilic character of the molecule [6] [7]. Conversely, electron-donating substituents raise the highest occupied molecular orbital energy, reducing electrophilicity and increasing nucleophilicity [6] [7]. These findings have been validated through conceptual density functional theory calculations, which have established clear structure-reactivity relationships for thiazoline derivatives [1] [2].
The analysis of intramolecular charge transfer interactions using natural bond orbital theory has provided detailed insights into the stabilization mechanisms within thiazoline systems. The calculations have identified specific orbital interactions that contribute to the overall stability of these heterocyclic compounds, with stabilization energies ranging from 20 to 50 kcal/mol depending on the substitution pattern [5] [8]. These interactions primarily involve lone pair electrons on nitrogen and sulfur atoms with antibonding orbitals of adjacent carbon-carbon and carbon-nitrogen bonds [5] [8].
Frontier molecular orbital analysis has been extensively employed to elucidate the electronic configuration of 2,4-Dimethyl-2-thiazoline and its derivatives. The highest occupied molecular orbital and lowest unoccupied molecular orbital energies provide crucial information about the electronic properties and chemical reactivity of these heterocyclic systems [4] [5] [2]. Computational studies utilizing various density functional theory methods have consistently demonstrated that the frontier orbitals of thiazoline derivatives are predominantly localized on the heterocyclic ring system [4] [5] [2].
The highest occupied molecular orbital of 2,4-Dimethyl-2-thiazoline is primarily characterized by π-type orbitals delocalized over the thiazoline ring, with significant contributions from the nitrogen lone pair and sulfur p-orbitals [4] [5]. The electron density distribution analysis has revealed that the highest occupied molecular orbital exhibits substantial amplitude on the nitrogen atom, consistent with its nucleophilic character [4] [5]. The calculated highest occupied molecular orbital energy for 2,4-Dimethyl-2-thiazoline is approximately -6.99 eV, which is comparable to other five-membered heterocycles containing nitrogen and sulfur atoms [4] [5].
The lowest unoccupied molecular orbital of thiazoline derivatives displays a distinctly different character, with significant contributions from the carbon atoms of the ring system and reduced amplitude on the heteroatoms [4] [5]. The lowest unoccupied molecular orbital energy of 2,4-Dimethyl-2-thiazoline has been calculated to be approximately -2.30 eV, resulting in a highest occupied molecular orbital-lowest unoccupied molecular orbital gap of approximately 4.69 eV [4] [5]. This energy gap indicates moderate reactivity and suggests that the compound can participate in both nucleophilic and electrophilic reactions under appropriate conditions [4] [5].
Table 3: Frontier Molecular Orbital Properties of Thiazoline Derivatives
| Compound | EHOMO (eV) | ELUMO (eV) | ΔE (eV) | Ionization Potential (eV) | Electron Affinity (eV) |
|---|---|---|---|---|---|
| 2,4-Dimethyl-2-thiazoline | -6.99 | -2.30 | 4.69 | 6.99 | 2.30 |
| 2-Amino-2-thiazoline | -6.85 | -2.05 | 4.80 | 6.85 | 2.05 |
| 2-Methylthiazoline | -7.15 | -2.45 | 4.70 | 7.15 | 2.45 |
| 4-Methylthiazoline | -7.02 | -2.35 | 4.67 | 7.02 | 2.35 |
The molecular orbital studies have revealed that the electronic configuration of thiazoline derivatives is significantly influenced by the substitution pattern. Electron-donating substituents such as methyl groups at the 2- and 4-positions of the thiazoline ring lead to destabilization of the highest occupied molecular orbital, raising its energy level and enhancing the nucleophilic character of the molecule [4] [5] [2]. This effect is particularly pronounced when the substituent is directly attached to the carbon atom adjacent to the nitrogen atom [4] [5] [2].
The analysis of molecular orbital coefficients has provided detailed information about the atomic contributions to the frontier orbitals. In 2,4-Dimethyl-2-thiazoline, the nitrogen atom contributes approximately 35% to the highest occupied molecular orbital, while the sulfur atom contributes about 25% [4] [5]. The carbon atoms of the ring system contribute the remaining 40% to the highest occupied molecular orbital, with the methyl substituents having minimal direct involvement in the frontier orbitals [4] [5]. This distribution pattern is consistent with the expected electronic structure of five-membered heterocycles containing both nitrogen and sulfur atoms [4] [5].
The lowest unoccupied molecular orbital analysis has revealed that the carbon atoms of the thiazoline ring are the primary contributors to this orbital, with coefficients ranging from 0.45 to 0.65 depending on the position and substitution pattern [4] [5]. The heteroatoms (nitrogen and sulfur) contribute less significantly to the lowest unoccupied molecular orbital, with coefficients typically below 0.3 [4] [5]. This orbital composition explains the tendency of thiazoline derivatives to undergo electrophilic attack at the carbon atoms of the ring system [4] [5].
Molecular orbital symmetry considerations have been crucial in understanding the electronic transitions and photochemical properties of thiazoline derivatives. The symmetry-allowed transitions between occupied and unoccupied molecular orbitals have been identified through group theory analysis, revealing that the most intense electronic transitions correspond to π→π* excitations involving the frontier orbitals [4] [5]. The calculated oscillator strengths for these transitions are typically in the range of 0.15-0.25, indicating moderate absorption intensities [4] [5].
Table 4: Molecular Orbital Symmetry and Electronic Transitions
| Transition | Symmetry | Oscillator Strength | Wavelength (nm) | Assignment |
|---|---|---|---|---|
| HOMO→LUMO | A' | 0.191 | 254.95 | π→π* |
| HOMO-1→LUMO | A' | 0.008 | 244.40 | π→π* |
| HOMO→LUMO+1 | A' | 0.003 | 239.00 | π→π* |
| HOMO-2→LUMO | A' | 0.016 | 205.76 | π→π* |
The molecular orbital studies have also provided insights into the bonding characteristics of thiazoline derivatives. The analysis of bond orders derived from molecular orbital calculations has revealed that the carbon-nitrogen bonds in the thiazoline ring exhibit partial double-bond character, with bond orders typically ranging from 1.3 to 1.5 [4] [5]. The carbon-sulfur bonds display single-bond character with bond orders close to 1.0, consistent with the expected electronic structure of these heterocyclic systems [4] [5].
Computational modeling has emerged as a powerful tool for predicting the effects of various substituents on the electronic properties and reactivity of 2,4-Dimethyl-2-thiazoline and related thiazoline derivatives. Quantitative structure-activity relationship studies have been extensively employed to establish correlations between structural features and electronic properties, enabling the rational design of thiazoline-based compounds with desired characteristics [6] [9] [10] [11].
The development of predictive models for substituent effects has been facilitated by the systematic investigation of a diverse range of thiazoline derivatives bearing different functional groups. Computational studies have revealed that electron-withdrawing substituents such as nitro, cyano, and halogen groups significantly lower both the highest occupied molecular orbital and lowest unoccupied molecular orbital energies, resulting in increased electrophilicity and enhanced reactivity toward nucleophiles [6] [9] [10]. Conversely, electron-donating groups such as methyl, methoxy, and amino substituents raise the frontier orbital energies, leading to increased nucleophilicity and reduced electrophilicity [6] [9] [10].
Table 5: Substituent Effects on Electronic Properties
| Substituent | σ (Hammett) | ΔEHOMO (eV) | ΔELUMO (eV) | Δ(HOMO-LUMO) (eV) | Reactivity Index |
|---|---|---|---|---|---|
| -H | 0.00 | 0.00 | 0.00 | 0.00 | 1.00 |
| -CH3 | -0.17 | +0.25 | +0.15 | +0.10 | 0.85 |
| -NH2 | -0.66 | +0.45 | +0.25 | +0.20 | 0.65 |
| -OH | -0.37 | +0.30 | +0.20 | +0.10 | 0.78 |
| -NO2 | +0.78 | -0.55 | -0.65 | +0.10 | 1.75 |
| -CN | +0.66 | -0.45 | -0.55 | +0.10 | 1.65 |
| -CF3 | +0.54 | -0.35 | -0.45 | +0.10 | 1.45 |
The quantitative structure-activity relationship models have been developed using multiple linear regression analysis, with electronic descriptors such as highest occupied molecular orbital energy, lowest unoccupied molecular orbital energy, electronegativity, and hardness serving as independent variables [6] [9] [10]. The correlation coefficients (R²) for these models typically range from 0.75 to 0.95, indicating good predictive capability for various biological and chemical properties [6] [9] [10]. Cross-validation studies using leave-one-out and leave-many-out techniques have confirmed the robustness and reliability of these predictive models [6] [9] [10].
Machine learning approaches have been increasingly employed to enhance the accuracy of substituent effect predictions. Artificial neural networks and support vector machines have been trained on datasets containing structural descriptors and experimental properties of thiazoline derivatives [6] [9] [10]. These models have demonstrated superior performance compared to traditional linear regression approaches, with root mean square errors typically below 0.1 eV for frontier orbital energy predictions and below 0.05 for reactivity index predictions [6] [9] [10].
The predictive modeling of substituent effects has been extended to include steric and electronic parameters derived from computational chemistry calculations. The incorporation of molecular volume, dipole moment, and polarizability descriptors has improved the accuracy of property predictions, particularly for sterically hindered derivatives [6] [9] [10]. The analysis of these extended models has revealed that both electronic and steric factors contribute significantly to the observed substituent effects, with electronic factors generally dominating for simple alkyl and aryl substituents [6] [9] [10].
Table 6: Predictive Model Performance for Thiazoline Derivatives
| Property | Model Type | R² | RMSE | Cross-validation Q² | Validation Set R² |
|---|---|---|---|---|---|
| HOMO Energy | MLR | 0.82 | 0.15 eV | 0.78 | 0.80 |
| LUMO Energy | MLR | 0.85 | 0.12 eV | 0.81 | 0.83 |
| Reactivity Index | ANN | 0.92 | 0.08 | 0.89 | 0.91 |
| Dipole Moment | SVM | 0.88 | 0.25 D | 0.84 | 0.86 |
| Polarizability | MLR | 0.79 | 1.2 ų | 0.75 | 0.77 |
The development of fragment-based approaches has enabled the prediction of substituent effects through the additive contribution of individual molecular fragments. The thiazoline ring system has been treated as a core scaffold, with substituent effects calculated as perturbations to the electronic structure of the parent compound [6] [9] [10]. This approach has proven particularly useful for predicting the properties of novel thiazoline derivatives before synthesis, facilitating the rational design of compounds with targeted electronic properties [6] [9] [10].
The application of density functional theory calculations to substituent effect prediction has provided mechanistic insights into the electronic interactions between substituents and the thiazoline ring system. The analysis of natural bond orbital charges and bond orders has revealed that substituent effects are primarily transmitted through the σ-framework of the molecule, with π-electron delocalization playing a secondary role [6] [9] [10]. The calculated charge transfer interactions between substituents and the heterocyclic ring have been correlated with experimental reactivity data, providing a theoretical foundation for understanding substituent effects in thiazoline chemistry [6] [9] [10].